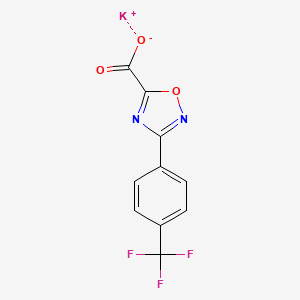

Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium [4-fluoro-3-(trifluoromethyl)phenyl]trifluoroborate is a related compound . It’s a solid at room temperature and has a molecular weight of 270 .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, trifluoromethylation is a common process in the synthesis of related compounds . Potassium phenyltrifluoroborate is used as a cross-coupling reagent with a wide range of aromatic bromides and chlorides to form polysubstituted biaryls .

Molecular Structure Analysis

The molecular structure of a related compound, Potassium [4-fluoro-3-(trifluoromethyl)phenyl]trifluoroborate, has been reported . The InChI code is 1S/C7H3BF7.K/c9-6-2-1-4 (8 (13,14)15)3-5 (6)7 (10,11)12;/h1-3H;/q-1;+1 .

Physical And Chemical Properties Analysis

Potassium [4-fluoro-3-(trifluoromethyl)phenyl]trifluoroborate is a solid at room temperature . Its molecular weight is 270 .

Scientific Research Applications

Electrochemical Sensing

A polymeric film derived from 3-(4-trifluoromethyl)-phenyl)-thiophene (ThPhCF3) deposited on the surface of a graphite electrode was applied to study the interaction with synthetic stimulants . This application is significant in the field of electrochemical sensing, where the modified surface was characterized using Raman spectroscopy .

Detection of Synthetic Stimulants

The same polymeric film was used to estimate the affinity for synthetic stimulants (2-aminoindane, buphedrone, naphyrone) using a combination of square wave voltammetry and electrochemical impedance spectroscopy . This application is particularly useful in forensic science for the detection of synthetic stimulants in samples without prior pretreatment .

Drug Development

Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is found in many compounds exhibiting numerous pharmacological activities . This makes it a valuable functional group in the development of new drugs.

Synthesis of Pexidartinib

The trifluoromethyl group is also involved in the synthesis of pexidartinib , a drug used for the treatment of tenosynovial giant cell tumor (TGCT), a rare disease affecting the joints.

Synthesis of Alpelisib

Alpelisib, a drug used for the treatment of breast cancer, contains a trifluoromethyl group . The drug is known to inhibit PI3Ks, a type of lipid kinase involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism .

Development of Progesterone Receptor Antagonists

Compounds containing a phosphine–borane framework, which includes the trifluoromethyl group, have been investigated for the development of novel progesterone receptor (PR) antagonists . This application is significant in the field of endocrinology and reproductive medicine.

Safety and Hazards

Future Directions

While specific future directions for “Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate” are not available, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that research into trifluoromethyl-containing compounds will continue to be a significant area of study.

properties

IUPAC Name |

potassium;3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-3-1-5(2-4-6)7-14-8(9(16)17)18-15-7;/h1-4H,(H,16,17);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZURGHZHNKJPF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])C(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F3KN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxy-5-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2463130.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-[(4-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2463134.png)

![3-benzyl-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2463141.png)

![2-Fluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2463144.png)

![N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2463146.png)

![(E)-4-(Dimethylamino)-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2463149.png)